3,3-Bis(fluoromethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(fluoromethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . This compound is characterized by the presence of two fluoromethyl groups attached to a cyclopentane ring, along with an amine group. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(fluoromethyl)cyclopentan-1-amine typically involves the fluorination of cyclopentanone derivatives followed by amination. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl groups. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(fluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
3,3-Bis(fluoromethyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways due to the presence of the fluoromethyl groups, which can influence molecular interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(fluoromethyl)cyclopentan-1-amine involves its interaction with molecular targets through the amine group and the fluoromethyl groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The fluoromethyl groups can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclopentanamine: Similar structure but lacks the additional fluoromethyl group.
Cyclopentanamine: Basic structure without fluorine substitution.
3-Fluorocyclopentanamine: Contains only one fluorine atom.
Uniqueness
3,3-Bis(fluoromethyl)cyclopentan-1-amine is unique due to the presence of two fluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity, stability, and potential biological activity compared to its non-fluorinated or mono-fluorinated counterparts .
Properties
Molecular Formula |
C7H13F2N |
---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
3,3-bis(fluoromethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C7H13F2N/c8-4-7(5-9)2-1-6(10)3-7/h6H,1-5,10H2 |
InChI Key |
DCLRMBOMUYANAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)(CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.